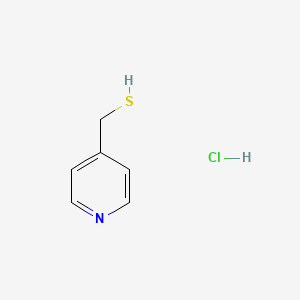
PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE
描述
Pyridin-4-ylmethanethiol Hydrochloride (C₆H₈NS·HCl) is a heterocyclic organic compound featuring a pyridine ring substituted with a methanethiol (-CH₂SH) group at the 4-position, forming a hydrochloride salt. This compound is also known by synonyms such as 4-Pyridylethylmercaptan, 4-Pyridylthioacetic acid HCl, and 2-Pyridin-4-yl-ethanesulfonyl chloride hydrochloride . The thiol (-SH) group confers nucleophilic reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a ligand in metal coordination chemistry. The pyridine moiety enhances solubility in polar solvents and may influence biological interactions due to its aromatic nitrogen, which can participate in hydrogen bonding or π-π stacking.
As a research chemical, it is primarily used in pharmaceutical and materials science laboratories for developing sulfur-containing analogs or prodrugs. Its hydrochloride form improves stability and handling compared to the free thiol, which is prone to oxidation.
属性
CAS 编号 |
70199-58-5 |
|---|---|
分子式 |
C6H8ClNS |
分子量 |
161.65 g/mol |
IUPAC 名称 |
pyridin-4-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H |
InChI 键 |
BEJMQRKKHMEQII-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CS.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine Derivatives: One common method involves the reduction of pyridine derivatives.
Industrial Production Methods: Industrial production often involves large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: Pyridin-4-ylmethanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alkylated and Acylated Derivatives: Formed through substitution reactions.
科学研究应用
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
Material Science: Used in the development of organic semiconductor materials and other advanced materials.
作用机制
The mechanism of action of pyridin-4-ylmethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between Pyridin-4-ylmethanethiol Hydrochloride and related compounds:
Physicochemical and Reactivity Comparison
- This compound : The hydrochloride salt increases aqueous solubility compared to the free thiol. The pyridine ring stabilizes the molecule via resonance, reducing thiol oxidation rates compared to aliphatic thiols like methanethiol .
- 4-Methylpiperidine Hydrochloride : The saturated piperidine ring enhances basicity (pKa ~11 for the amine), making it more nucleophilic than pyridine derivatives. Lacks sulfur-based reactivity .
- 4-Methylpyrimidinol Hydrochloride: The hydroxyl group on pyrimidine allows for hydrogen bonding, influencing solubility in polar solvents. The dual nitrogen atoms in the ring enhance π-deficient character, affecting electronic interactions .
- Methanethiol: Highly volatile and reactive; its small size allows rapid enzymatic oxidation (e.g., by methanethiol oxidase in methanotrophs) but lacks the structural complexity for targeted biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


